2-Bromo-1-trityl-1H-imidazole
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Overview
Description
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence several biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole compounds, including their solubility and stability, may be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-trityl-1H-imidazole typically involves the bromination of 1-trityl-1H-imidazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-trityl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the presence of the trityl group may influence the reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, substitution with an amine would yield a 2-amino-1-trityl-1H-imidazole derivative.
Scientific Research Applications
2-Bromo-1-trityl-1H-imidazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a trityl group.
1-Trityl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1H-imidazole: Lacks the trityl group, making it less sterically hindered and potentially more reactive.
Uniqueness: 2-Bromo-1-trityl-1H-imidazole is unique due to the presence of both the bromine atom and the trityl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The trityl group also offers steric protection, which can be advantageous in certain reactions.
Properties
IUPAC Name |
2-bromo-1-tritylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRUMYQPYPNDPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347135 |
Source
|
Record name | 2-Bromo-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67478-47-1 |
Source
|
Record name | 2-Bromo-1-(triphenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67478-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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